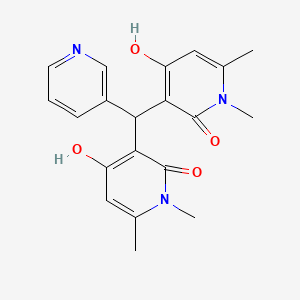

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), also known as LMP-400, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. LMP-400 is a bis-pyridyl-hydroxypyridinone derivative that has shown promising results in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.

Scientific Research Applications

Electropolymerization and Conducting Polymers

Electropolymerization studies have shown that certain derivatized bis(pyrrol-2-yl) arylenes, including compounds related to 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), can form conducting polymers. These monomers oxidize at relatively low potentials, leading to the formation of polymers with stable electrically conducting forms. The low oxidation potentials of these polymers contribute significantly to their stability and conductivity, making them potentially useful in electronic applications (Sotzing et al., 1996).

Material Science and Polymer Research

In material science, novel polyimides have been developed from dianhydride monomers, including those related to the structure of 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one). These polyimides exhibit outstanding thermal stability, good solubility in aprotic solvents, and excellent mechanical properties, making them suitable for high-performance engineering applications. The inclusion of pyridine moieties in these polymers offers unique electronic and optical properties (Wang et al., 2006).

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Research in coordination chemistry has led to the development of metal-organic frameworks (MOFs) utilizing bis(pyrrol-2-ylmethyleneamine) ligands, akin to the compound . These MOFs exhibit unique structural features and potential for gas storage, catalysis, and as materials for electronic devices. The ability to control the assembly of these structures through the choice of metal ions and ligand design opens new avenues for the creation of functional materials (Yang et al., 2004).

Synthetic Chemistry and Ligand Design

In synthetic chemistry, compounds structurally related to 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) serve as versatile ligands for the formation of complex metal ions. These ligands have been used to synthesize a variety of metal complexes with applications ranging from catalysis to the study of magnetic properties. The flexibility and electron-donating characteristics of these ligands make them invaluable in the development of new chemical entities (Iturrospe et al., 2014).

Photoluminescence and Electronic Properties

Research into the photoluminescence properties of polymers incorporating pyridinium salts has led to the discovery of materials with amphotropic liquid-crystalline and photoluminescent properties. These materials, which include organic counterions and oxyethylene units in their backbones, show promise for applications in optoelectronic devices and sensors. The incorporation of pyridinium units into polymer backbones introduces unique electronic properties conducive to light emission (Bhowmik et al., 2009).

properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-11-8-14(24)17(19(26)22(11)3)16(13-6-5-7-21-10-13)18-15(25)9-12(2)23(4)20(18)27/h5-10,16,24-25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENKOAGELVDACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2447243.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)

![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)

![4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2447249.png)

![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)

![1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447255.png)

![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)

![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2447258.png)

![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)